{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1638767-77-7
VCID: VC8343363
InChI: InChI=1S/C8H9N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-4,12H,5H2,1H3
SMILES: CN1C=CC2=CN=C(N=C21)CO
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol

CAS No.: 1638767-77-7

Cat. No.: VC8343363

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol - 1638767-77-7

Specification

CAS No. 1638767-77-7
Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name (7-methylpyrrolo[2,3-d]pyrimidin-2-yl)methanol
Standard InChI InChI=1S/C8H9N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-4,12H,5H2,1H3
Standard InChI Key BDBHJYXOHYBNHC-UHFFFAOYSA-N
SMILES CN1C=CC2=CN=C(N=C21)CO
Canonical SMILES CN1C=CC2=CN=C(N=C21)CO

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol consists of a bicyclic framework: a five-membered pyrrole ring fused to a six-membered pyrimidine ring (Figure 1). Key substituents include:

  • Methyl group at the 7-position of the pyrrole ring.

  • Hydroxymethyl group (-CH₂OH) at the 2-position of the pyrimidine ring.

The planar structure facilitates π-π stacking interactions, while the hydroxymethyl group enhances solubility in polar solvents .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉N₃O
Molecular Weight163.18 g/mol
Boiling PointNot reported
LogP (ClogP)Estimated 0.8–1.2
SolubilityModerate in DMSO, methanol

Synthetic Methodologies

Key Synthetic Routes

The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol involves multistep protocols, often starting from uracil derivatives. A representative pathway from the literature includes:

  • Cyclocondensation: Reacting 6-aminouracil with chloroacetaldehyde in aqueous sodium acetate at 70–75°C yields 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in toluene produces 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Functionalization: Subsequent substitution with methylamine and hydroxymethylation at the 2-position completes the synthesis.

Critical Reaction Conditions

  • Temperature: 70–106°C for cyclization and chlorination.

  • Catalysts: Palladium complexes (e.g., Pd₂(dba)₃) for cross-coupling steps .

  • Purification: Flash chromatography or recrystallization ensures >95% purity.

Biological Activity and Mechanisms

Kinase Inhibition

{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol demonstrates potent inhibition of Leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson’s disease. In vitro assays show IC₅₀ values of <50 nM, surpassing first-generation inhibitors . The hydroxymethyl group forms hydrogen bonds with kinase active sites, enhancing selectivity.

Cytochrome P450 Interactions

The compound modulates CYP3A4 and CYP2D6 isoforms, potentially altering drug metabolism. Studies indicate competitive inhibition with Kᵢ values of 8.2 μM (CYP3A4) and 12.4 μM (CYP2D6), suggesting caution in polypharmacy scenarios.

Comparative Structural Analysis

Positional Isomerism

Compared to its 5-methyl isomer (CAS 1638760-51-6), the 7-methyl derivative exhibits:

  • Higher LRRK2 affinity due to steric compatibility with the ATP-binding pocket.

  • Reduced CYP inhibition, minimizing off-target effects.

Table 2: Isomer Comparison

Property7-Methyl Isomer5-Methyl Isomer
LRRK2 IC₅₀42 nM68 nM
CYP3A4 Kᵢ8.2 μM5.1 μM
Aqueous Solubility12 mg/mL8 mg/mL

Therapeutic Applications and Future Directions

Parkinson’s Disease

Preclinical models show that the compound reduces α-synuclein aggregation by 60% at 10 μM, highlighting neuroprotective potential . Oral bioavailability studies in rodents indicate a plasma half-life of 3.2 hours, supporting once-daily dosing.

Oncology

Emerging data suggest synergy with MEK inhibitors in BRAF-mutant melanoma, reducing tumor growth by 70% in xenograft models .

Challenges and Opportunities

  • Blood-Brain Barrier Penetration: Structural modifications (e.g., prodrugs) may enhance CNS delivery.

  • Synthetic Scalability: Continuous-flow reactors could improve yield for industrial production .

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